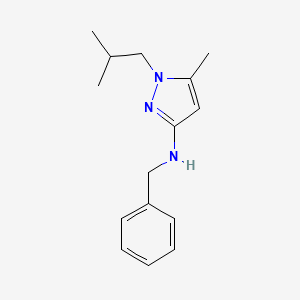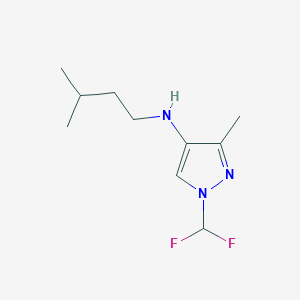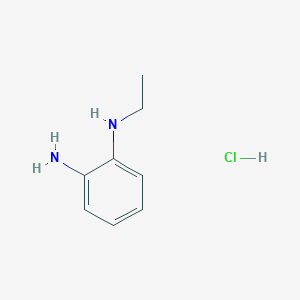
3-Amino-N-butyl-1-(2-fluoroethyl)-1H-pyrazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-Amino-N-butyl-1-(2-fluoroethyl)-1H-pyrazole-4-carboxamide” is a synthetic organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms. This particular compound is characterized by the presence of an amino group, a butyl chain, a fluoroethyl group, and a carboxamide group attached to the pyrazole ring. Such compounds are often studied for their potential biological activities and applications in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “3-Amino-N-butyl-1-(2-fluoroethyl)-1H-pyrazole-4-carboxamide” typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Pyrazole Ring: Starting from hydrazine and a suitable diketone to form the pyrazole ring.
Introduction of the Fluoroethyl Group: Using a fluoroethylating agent to introduce the fluoroethyl group.
Amination: Introducing the amino group through nucleophilic substitution or amination reactions.
Carboxamide Formation: Converting a carboxylic acid derivative to the carboxamide group using reagents like ammonia or amines.
Industrial Production Methods
Industrial production methods may involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvents), and employing catalysts to increase yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino group or the pyrazole ring.
Reduction: Reduction reactions can occur at the carboxamide group or the fluoroethyl group.
Substitution: Nucleophilic or electrophilic substitution reactions can take place at various positions on the pyrazole ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
Oxidation Products: Oxidized derivatives of the amino group or pyrazole ring.
Reduction Products: Reduced forms of the carboxamide or fluoroethyl groups.
Substitution Products: Substituted pyrazole derivatives with various functional groups.
Aplicaciones Científicas De Investigación
“3-Amino-N-butyl-1-(2-fluoroethyl)-1H-pyrazole-4-carboxamide” may have several scientific research applications, including:
Medicinal Chemistry: Potential use as a lead compound for developing new drugs targeting specific enzymes or receptors.
Biological Studies: Investigating its effects on cellular processes and pathways.
Industrial Applications: Use in the synthesis of other complex organic molecules or as an intermediate in chemical manufacturing.
Mecanismo De Acción
The mechanism of action of “3-Amino-N-butyl-1-(2-fluoroethyl)-1H-pyrazole-4-carboxamide” would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The fluoroethyl group may enhance its binding affinity or selectivity towards certain targets.
Comparación Con Compuestos Similares
Similar Compounds
3-Amino-1H-pyrazole-4-carboxamide: Lacks the butyl and fluoroethyl groups.
N-Butyl-1H-pyrazole-4-carboxamide: Lacks the amino and fluoroethyl groups.
1-(2-Fluoroethyl)-1H-pyrazole-4-carboxamide: Lacks the amino and butyl groups.
Uniqueness
“3-Amino-N-butyl-1-(2-fluoroethyl)-1H-pyrazole-4-carboxamide” is unique due to the combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to its analogs.
Propiedades
Fórmula molecular |
C10H17FN4O |
|---|---|
Peso molecular |
228.27 g/mol |
Nombre IUPAC |
3-amino-N-butyl-1-(2-fluoroethyl)pyrazole-4-carboxamide |
InChI |
InChI=1S/C10H17FN4O/c1-2-3-5-13-10(16)8-7-15(6-4-11)14-9(8)12/h7H,2-6H2,1H3,(H2,12,14)(H,13,16) |
Clave InChI |
GEZDMLFZFQQURG-UHFFFAOYSA-N |
SMILES canónico |
CCCCNC(=O)C1=CN(N=C1N)CCF |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{[(1-methyl-1H-pyrazol-3-yl)methyl]amino}butan-1-ol](/img/structure/B11733517.png)
![[2-(Diethylamino)ethyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11733528.png)
![[3-(dimethylamino)propyl][(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11733536.png)

![N-[(Z)-N'-hydroxycarbamimidoyl]benzamide](/img/structure/B11733549.png)

![3-({[(1-Ethyl-1H-pyrazol-3-YL)methyl]amino}methyl)phenol](/img/structure/B11733552.png)

![1-[1-(3-Fluorophenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B11733557.png)
![N-[(2,5-difluorophenyl)methyl]-1-ethyl-1H-pyrazol-4-amine](/img/structure/B11733563.png)

![2-({[(1-methyl-1H-pyrazol-4-yl)methyl]amino}methyl)benzoic acid](/img/structure/B11733577.png)

![N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine](/img/structure/B11733603.png)
